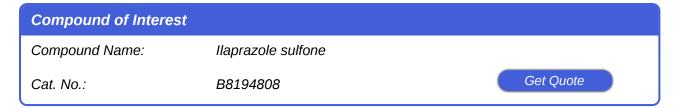


# Ilaprazole Sulfone: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of **ilaprazole sulfone**, the primary active metabolite of the proton pump inhibitor ilaprazole. It covers fundamental chemical properties, including its CAS number and molecular formula, and delves into its metabolic pathway, pharmacokinetic profile, and analytical quantification methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

## **Core Chemical and Physical Data**

**Ilaprazole sulfone** is a key metabolite in the biotransformation of ilaprazole.[1][2] Its fundamental properties are summarized below.

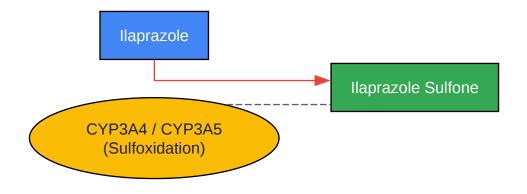


Property	Value	Reference(s)
CAS Number	172152-37-3	[3][4]
Molecular Formula	C19H18N4O3S	
Molecular Weight	382.44 g/mol	_
IUPAC Name	2-(((4-methoxy-3-methylpyridin-2-yl)methyl)sulfonyl)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole	

# Metabolic Pathway of Ilaprazole to Ilaprazole Sulfone

Ilaprazole is extensively metabolized in the liver, with the formation of **ilaprazole sulfone** being a major pathway. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5. In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYPs have confirmed the predominant role of CYP3A in this sulfoxidation reaction. The intrinsic clearance for the formation of **ilaprazole sulfone** by CYP3A4 has been shown to be significantly higher than that by CYP3A5.

The metabolic conversion can be visualized as follows:



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Metabolic conversion of Ilaprazole to Ilaprazole Sulfone.



# Experimental Protocols In Vitro Metabolism of Ilaprazole

The following protocol is based on methodologies described for identifying the cytochrome P450 enzymes responsible for **ilaprazole sulfone** formation.

Objective: To determine the kinetics of **ilaprazole sulfone** formation from ilaprazole in the presence of human liver microsomes and specific CYP enzymes.

#### Materials:

- Ilaprazole
- Human liver microsomes (HLMs)
- cDNA-expressed recombinant human CYPs (specifically CYP3A4 and CYP3A5)
- NADPH regenerating system
- Potassium phosphate buffer
- CYP-specific inhibitors (e.g., ketoconazole for CYP3A)
- Acetonitrile (for reaction quenching)
- Internal standard for LC-MS/MS analysis

#### Procedure:

- Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes or recombinant CYP enzymes.
- Substrate Addition: Add ilaprazole to the incubation mixtures at various concentrations to assess reaction kinetics.
- Initiation of Reaction: Pre-incubate the mixtures at 37°C, then initiate the metabolic reaction by adding an NADPH regenerating system.



- Incubation: Incubate for a specified time at 37°C.
- Reaction Quenching: Terminate the reaction by adding ice-cold acetonitrile.
- Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the supernatant for the concentration of ilaprazole sulfone
  using a validated LC-MS/MS method.

Inhibitor Studies: To confirm the role of specific CYPs, the above procedure can be repeated with the pre-incubation of selective chemical inhibitors (e.g., ketoconazole for CYP3A) before the addition of ilaprazole.

# Quantitative Analysis of Ilaprazole Sulfone in Human Plasma by LC-MS/MS

The following is a summary of a validated method for the simultaneous determination of ilaprazole and its metabolites in human plasma.

#### Instrumentation:

- Chromatography: Liquid chromatography system.
- Column: Thermo HyPURITY C18 column (150x2.1 mm, 5 μm).
- Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v).
- Flow Rate: 0.25 mL/min.
- Mass Spectrometry: API 4000 triple quadrupole mass spectrometer.
- Ionization: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).

#### MRM Transitions:



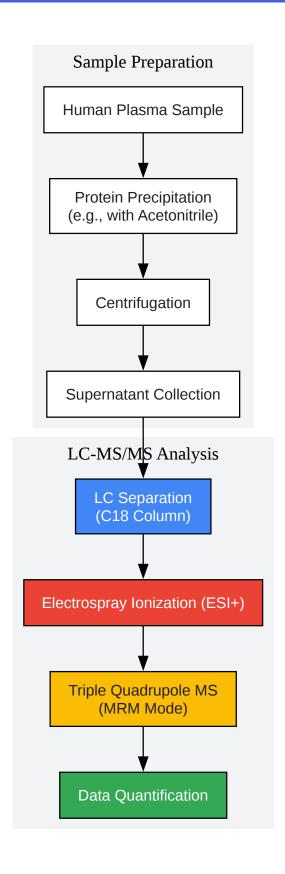
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
llaprazole	367.2	184.0	
Ilaprazole Sulfone	383.3	184.1	_
Ilaprazole Thiol Ether	351.2	168.1	-
Omeprazole (IS)	346.2	198.0	-

#### Method Validation Parameters:

Parameter	llaprazole Sulfone	Reference
Linearity Range	0.06 - 45.00 ng/mL	_
LLOQ	0.06 ng/mL	-
Intra-day Precision (RSD)	< 15%	-
Inter-day Precision (RSD)	< 15%	_
Accuracy (RE)	Within 15%	<del>-</del>

The workflow for this analytical method can be depicted as follows:





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Workflow for quantitative analysis of **Ilaprazole Sulfone**.



### **Pharmacokinetic Data**

Pharmacokinetic studies in healthy volunteers have provided insights into the in vivo behavior of ilaprazole and **ilaprazole sulfone**. Following a single oral dose of 5 mg of ilaprazole to healthy Chinese volunteers, the plasma concentrations of ilaprazole and its metabolites, including **ilaprazole sulfone**, were successfully quantified using the LC-MS/MS method described above. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ilaprazole and for informing appropriate dosing regimens.

## **Synthesis Outline**

While detailed, step-by-step protocols for the specific synthesis of **ilaprazole sulfone** as a reference standard are not extensively published in peer-reviewed literature, its preparation would logically follow from the synthesis of ilaprazole. The synthesis of ilaprazole generally involves the coupling of a substituted benzimidazole moiety with a substituted pyridine moiety, followed by oxidation of the resulting sulfide to a sulfoxide (ilaprazole). A more potent oxidizing agent or modified reaction conditions would be employed to further oxidize the sulfoxide to the sulfone.

## **Conclusion**

**Ilaprazole sulfone** is a critical molecule in the study of ilaprazole's pharmacology and metabolism. A thorough understanding of its properties, metabolic generation, and methods for its quantification is essential for drug development and clinical application. The information provided in this guide serves as a foundational resource for professionals in the field, offering key data and methodological insights to support further research and development efforts.

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### References

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